Scaffold Connectivity: Dihydropyridine-3-carboxamide Linked via Pyrazolo[1,5-a]pyridin-5-yl vs. Conventional Pyrazolo[1,5-a]pyridine-3-carboxamide
The target compound employs a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core linked via an amide bond to the 5-position of pyrazolo[1,5-a]pyridine. This connectivity is fundamentally distinct from the widely studied pyrazolo[1,5-a]pyridine-3-carboxamide series, where the carboxamide is directly attached at the 3-position of the fused ring system [1]. In the 3-carboxamide series, the amide carbonyl is conjugated with the pyrazole ring, whereas in the target compound, the pyrazolo[1,5-a]pyridin-5-yl amino group serves as a hydrogen-bond donor at a different geometric orientation. LDN-211904, a pyrazolo[1,5-a]pyridine derivative with direct substitution, achieves EphB3 IC50 of 79 nM but lacks the dihydropyridine-3-carboxamide extension . The target compound's extended linker provides an additional hydrogen-bond acceptor (the dihydropyridine carbonyl) and a larger conformational space, potentially enabling interactions with the DFG-out pocket of type II kinase inhibitors that simpler pyrazolo[1,5-a]pyridine analogs cannot access [2].
| Evidence Dimension | Scaffold connectivity and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 268.27; HBD count: 1 (amide NH); HBA count: 4 (amide C=O, dihydropyridine C=O, pyrazolo N, pyridine N); Rotatable bonds: 3. Connectivity: dihydropyridine-3-carboxamide → pyrazolo[1,5-a]pyridin-5-yl |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series: MW 300–450; HBD 1–2; HBA 4–6; connectivity: aryl/heteroaryl → 3-carboxamide. LDN-211904: MW 448.9; EphB3 IC50 79 nM |
| Quantified Difference | Target MW is 15–40% lower than typical pyrazolo[1,5-a]pyridine-3-carboxamides (268 vs. 300–450 range); target HBD = 1 vs. 2 for many 3-carboxamides with primary amide; linker length extended by 2 rotatable bonds vs. LDN-211904 |
| Conditions | Structural comparison based on published crystal structures (PDB 3F82 for dihydropyridine-3-carboxamide c-MET binding) and accessible physicochemical data |
Why This Matters
The lower molecular weight and distinct HBD/HBA pattern of the target compound, combined with its extended dihydropyridine–pyrazolopyridine linker geometry, offer a differentiated starting point for fragment-based or scaffold-hopping campaigns targeting c-MET/RON kinases where known pyrazolo[1,5-a]pyridine-3-carboxamides have shown insufficient selectivity or metabolic stability.
- [1] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. 2015. Compounds exhibit nanomolar MIC values against Mtb strains. View Source
- [2] PDB 3F82. Crystal structure of c-MET kinase domain with N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, demonstrating dihydropyridine-3-carboxamide binding to the DFG-out conformation. View Source
